



Halogenated Ethane Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest 1,2-Dibromo-2-chloro-1,1-Compound Name: difluoroethane Get Quote B1301167 Cat. No.:

An in-depth exploration of the synthesis, pharmacology, and therapeutic potential of halogenated ethane derivatives, providing researchers and drug development professionals with a critical resource for advancing novel therapeutics.

This technical guide offers a detailed examination of halogenated ethane derivatives, a class of compounds with significant applications in modern medicine, most notably as potent anesthetic agents. By providing a thorough overview of their synthesis, physicochemical properties, mechanisms of action, and toxicological profiles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to innovate within this chemical space. The strategic incorporation of halogen atoms into the ethane scaffold has profound effects on the pharmacological properties of these molecules, influencing their potency, metabolic stability, and safety profiles. This guide delves into these structure-activity relationships, offering insights for the rational design of new and improved therapeutic agents.

Physicochemical and Biological Properties of Key **Halogenated Ethane Derivatives**

The introduction of different halogen atoms (Fluorine, Chlorine, Bromine) to the ethane backbone results in a diverse array of compounds with distinct physicochemical and biological



characteristics. The following tables summarize key quantitative data for several prominent halogenated ethane derivatives used in research and clinical practice, facilitating a comparative analysis of their properties.

Compound	Chemical Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 20°C)
Halothane	C ₂ HBrClF ₃	197.38	50.2[1]	-118[1]	1.871[1]
Isoflurane	C ₃ H ₂ ClF ₅ O	184.49	48.5	-	1.496
Enflurane	C ₃ H ₂ ClF ₅ O	184.49	56.5	-158	1.517
1,1-Dichloro- 1- fluoroethane	C2H3Cl2F	116.95	32	-103.3	1.25
1,2- Difluoroethan e	C2H4F2	66.05	10	-	-
1-Bromo-2- fluoroethane	C ₂ H ₄ BrF	126.96	76-78	-	1.71

Table 1: Physicochemical Properties of Selected Halogenated Ethane Derivatives.



Compound	MAC (%)	EC ₅₀ on GABA-A Receptor	LD50 (Inhalation, rat)
Halothane	0.74[1]	~0.3 mM (potentiates GABA)	93,600 mg/m³[2]
Isoflurane	1.17	Potentiates GABA	-
Enflurane	1.63	Potentiates GABA	-
1,1-Dichloro-1- fluoroethane	-	-	-
1,2-Difluoroethane	-	-	≤ 100 ppm (4-hr)[3]
1-Chloro-2- fluoroethane	-	-	≤ 100 ppm (4-hr)[3]
1-Bromo-2- fluoroethane	-	-	≤ 100 ppm (4-hr)[3]

Table 2: Biological and Toxicological Data for Selected Halogenated Ethane Derivatives.MAC (Minimum Alveolar Concentration) is a measure of anesthetic potency; a lower MAC indicates higher potency.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. This section provides methodologies for the synthesis of key halogenated ethane derivatives and the assessment of their anesthetic potency.

Synthesis of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)

The commercial synthesis of halothane is a two-step process starting from trichloroethylene.[1] [4]

Step 1: Fluorination of Trichloroethylene

Reactants: Trichloroethylene, Hydrogen Fluoride (HF)



- Catalyst: Antimony trichloride (SbCl₃)
- Procedure: Trichloroethylene is reacted with hydrogen fluoride in the presence of antimony trichloride as a catalyst at a temperature of 130°C. This reaction substitutes two chlorine atoms with fluorine atoms to yield 2-chloro-1,1,1-trifluoroethane.

Step 2: Bromination of 2-chloro-1,1,1-trifluoroethane

- Reactants: 2-chloro-1,1,1-trifluoroethane, Bromine (Br₂)
- Procedure: The 2-chloro-1,1,1-trifluoroethane produced in the first step is then reacted with bromine at a high temperature of 450°C. This reaction substitutes a hydrogen atom with a bromine atom, resulting in the final product, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane).[1][4]

Synthesis of 1,1-Dichloro-1-fluoroethane (HCFC-141b)

A common method for the synthesis of 1,1-dichloro-1-fluoroethane involves the fluorination of 1,1,1-trichloroethane.[5]

- Reactants: 1,1,1-trichloroethane, Anhydrous Hydrogen Fluoride (HF)
- Procedure: 1,1,1-trichloroethane is reacted with anhydrous hydrogen fluoride at a
 temperature of 144°C. This process results in the formation of both 1,1-dichloro-1fluoroethane and 1-chloro-1,1-difluoroethane.[5] The products can then be separated by
 distillation. An alternative, more efficient method involves reacting vinylidene chloride with
 hydrogen fluoride in the liquid phase using a titanium tetrafluoride catalyst and a sulfone
 solvent.[6]

Determination of Minimum Alveolar Concentration (MAC)

The Minimum Alveolar Concentration (MAC) is the standard measure of the potency of inhaled anesthetics. It is defined as the concentration of an anesthetic in the alveoli of the lungs that is needed to prevent movement in 50% of subjects in response to a painful stimulus.[7][8]

Subjects: A cohort of the species of interest (e.g., rats, dogs, or humans).



- Anesthetic Delivery: The volatile anesthetic is delivered via a calibrated vaporizer into a
 breathing circuit. The concentration of the anesthetic in the inspired and expired gas is
 continuously monitored.
- Equilibration: The subject is allowed to equilibrate at a given anesthetic concentration for a period of at least 15 minutes to ensure that the alveolar concentration is stable and reflects the concentration in the brain.[8]
- Stimulus: A standardized noxious stimulus is applied. For experimental animals, this is often
 a tail clamp or an electrical stimulus. In human studies, a surgical incision is the standard
 stimulus.[7]
- Response Assessment: The subject is observed for a purposeful motor response to the stimulus.
- Bracketing Method: The anesthetic concentration is incrementally increased or decreased for subsequent subjects (or after a washout period in the same subject) to bracket the concentration at which 50% of the subjects do not respond. The MAC value is then calculated as the mean of the lowest concentration that prevents movement and the highest concentration that allows movement.[9]

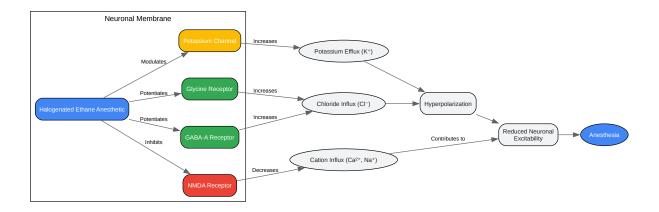
Signaling Pathways and Mechanisms of Action

Halogenated ethane derivatives, particularly the anesthetics, exert their effects by modulating the activity of several key ion channels in the central nervous system. Their primary mechanism of action involves enhancing inhibitory neurotransmission and reducing excitatory neurotransmission.

The anesthetic effects of compounds like halothane are mediated through their interactions with several ligand-gated and voltage-gated ion channels.[1] A key action is the potentiation of inhibitory neurotransmitter receptors, such as the GABA-A and glycine receptors.[10] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. Concurrently, these anesthetics can inhibit the function of excitatory neurotransmitter receptors like the NMDA receptor, reducing the influx of calcium and sodium ions and further dampening neuronal activity.[1] Additionally, they can



modulate the activity of potassium channels, contributing to the overall hyperpolarization and stabilization of the resting membrane potential.[11]

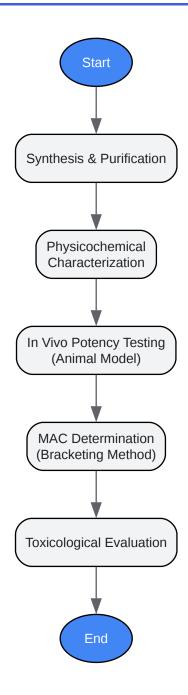


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Anesthetic Action Signaling Pathway

The experimental workflow for determining the anesthetic potency of a novel halogenated ethane derivative follows a structured, multi-stage process. It begins with the synthesis and purification of the compound, followed by a comprehensive characterization of its physicochemical properties. The core of the workflow involves in vivo testing in animal models to determine the Minimum Alveolar Concentration (MAC), a standardized measure of anesthetic potency. This is achieved through a bracketing method where the response to a noxious stimulus is assessed at varying anesthetic concentrations. The final stage involves a thorough toxicological evaluation to establish the compound's safety profile before it can be considered for further development.





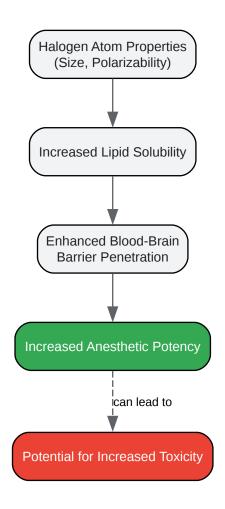
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Anesthetic Potency Assessment Workflow

The relationship between the chemical structure of a halogenated ethane derivative and its anesthetic activity is a key area of research. Generally, increasing the size and polarizability of the halogen atoms (from fluorine to bromine) can increase anesthetic potency. This is often correlated with increased lipid solubility, which facilitates the compound's ability to cross the blood-brain barrier and interact with its target ion channels within the central nervous system. However, this increased potency can also be associated with higher toxicity. The specific



placement and number of halogen atoms also play a crucial role in determining the overall pharmacological profile of the molecule.



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Structure-Activity Relationship Logic

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